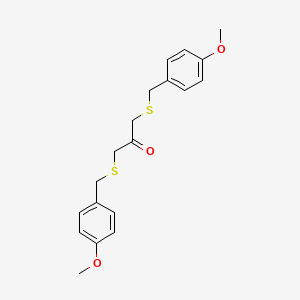
1,3-Bis((4-methoxybenzyl)thio)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis((4-methoxybenzyl)thio)propan-2-one is an organic compound with the molecular formula C19H22O3S2 It is characterized by the presence of two 4-methoxybenzylthio groups attached to a propan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((4-methoxybenzyl)thio)propan-2-one typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with 1,3-dichloropropan-2-one under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis((4-methoxybenzyl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles like amines or thiols can replace the methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylthio derivatives.
Applications De Recherche Scientifique
1,3-Bis((4-methoxybenzyl)thio)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1,3-Bis((4-methoxybenzyl)thio)propan-2-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its ability to undergo multiple chemical reactions. The compound’s thioether groups may play a role in its biological activity by interacting with thiol-containing enzymes or proteins, potentially leading to the modulation of their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis((4-methoxyphenyl)methyl)propan-2-one: Similar structure but with phenyl groups instead of benzylthio groups.
1,3-Bis((4-methoxybenzyl)oxy)propan-2-one: Similar structure but with oxy groups instead of thio groups.
Uniqueness
1,3-Bis((4-methoxybenzyl)thio)propan-2-one is unique due to the presence of thioether groups, which can impart different chemical and biological properties compared to its oxygen or phenyl analogs. These thioether groups can participate in unique chemical reactions and interactions, making this compound valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C19H22O3S2 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1,3-bis[(4-methoxyphenyl)methylsulfanyl]propan-2-one |
InChI |
InChI=1S/C19H22O3S2/c1-21-18-7-3-15(4-8-18)11-23-13-17(20)14-24-12-16-5-9-19(22-2)10-6-16/h3-10H,11-14H2,1-2H3 |
Clé InChI |
UNZGDKXJOSJFDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CSCC(=O)CSCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


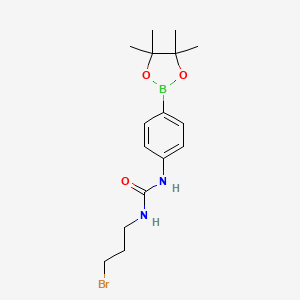




![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)
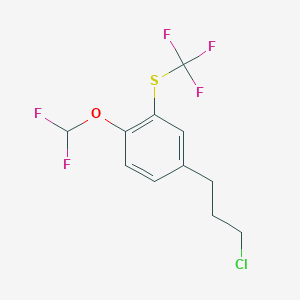
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
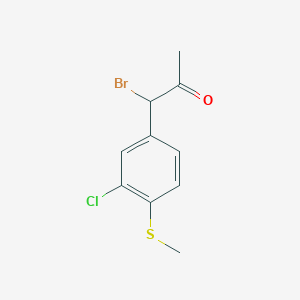
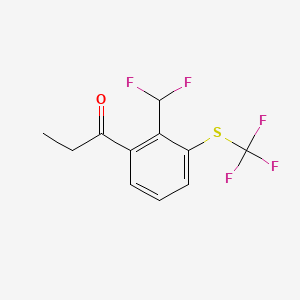

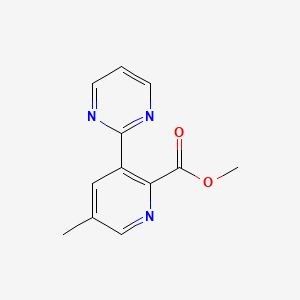

![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)
